(1-amino-3-phenylpropyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-amino-3-phenylpropyl)phosphonic acid is an organic compound characterized by the presence of an amino group, a phenyl group, and a phosphonic acid group attached to a three-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-amino-3-phenylpropyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of 3-phenylpropylamine with phosphorous acid in the presence of a dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired phosphonic acid derivative.
Another method involves the use of dialkyl phosphonates, which can be dealkylated under acidic conditions or using the McKenna procedure. This two-step reaction involves the use of bromotrimethylsilane followed by methanolysis to yield the phosphonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, reaction conditions, and purification methods are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-amino-3-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyl group can be hydrogenated to form cyclohexyl derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phenyl group can produce cyclohexyl derivatives.
Scientific Research Applications
(1-amino-3-phenylpropyl)phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acids.
Mechanism of Action
The mechanism of action of (1-amino-3-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-amino-3-phenylpropyl)phosphonic acid include:
(1-amino-3-phenylpropyl)phosphonate: A related compound with similar chemical properties but different reactivity.
(1-amino-3-phenylpropyl)phosphinic acid: Another related compound with a phosphinic acid group instead of a phosphonic acid group.
(1-amino-3-phenylpropyl)phosphonous acid: A compound with a phosphonous acid group, which has different oxidation states and reactivity compared to phosphonic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with biological molecules in unique ways. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89537-16-6 |
---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
(1-amino-3-phenylpropyl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
InChI Key |
NAPHUBPIUWHFCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(N)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(N)P(=O)(O)O |
Synonyms |
1-amino-3-phenylpropylphosphonic acid 1-NH2-3-PhPP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.